2-Methoxypyridine-3,5-dicarbonitrile
Description
2-Methoxypyridine-3,5-dicarbonitrile is a pyridine-based heterocyclic compound featuring a methoxy group at the 2-position and two cyano groups at the 3- and 5-positions. This structural motif imparts unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The electron-withdrawing cyano groups enhance reactivity toward nucleophilic substitution, while the methoxy group contributes to solubility and modulates electronic effects.
Properties
IUPAC Name |
2-methoxypyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c1-12-8-7(4-10)2-6(3-9)5-11-8/h2,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIYFDARJSXLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxypyridine-3,5-dicarbonitrile can be synthesized through a one-pot multicomponent approach using inexpensive starting materials. The process involves the reaction of 2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Methoxypyridine-3,5-dicarbonitrile involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Methoxypyridine-3,5-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Methoxypyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules. These interactions can influence various biochemical and physiological processes, making it a valuable tool in research and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine-3,5-dicarbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 2-, 4-, and 6-positions. Below is a systematic comparison:
Electronic and Structural Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: Methoxy (OCH₃) at position 2 (target compound) provides moderate electron-donating effects, enhancing solubility but reducing electrophilicity compared to amino (NH₂) or thioxo (S) groups. Cyano (CN) groups at 3/5 positions stabilize the pyridine core via conjugation, enabling applications in optoelectronics (e.g., semiconductors in ).
Steric Effects :
Research Findings and Implications
Medicinal Chemistry: Amino and thioxo derivatives dominate drug discovery due to their hydrogen-bonding and redox-modulating capabilities. The methoxy analog may fill gaps in solubility-driven applications. Example: 4,6-Diamino-2-thioxo derivatives inhibit blood coagulation factor XI with predicted binding energies of −9.2 kcal/mol .
Materials Science :
- Pyridine-3,5-dicarbonitriles with carbazole units exhibit long-lived emissions (τ = 1.2–3.4 µs) via intramolecular charge transfer (ICT), whereas methoxy-substituted analogs could tune bandgap energies for OLEDs .
Synthetic Challenges :
- Methoxy groups may complicate MCRs due to competing nucleophilic pathways, necessitating orthogonal protecting strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
